The Enigmatic Role of N6-Methyl-2-methylthioadenosine (m6msA) in Eukaryotic tRNA: A Technical Guide
The Enigmatic Role of N6-Methyl-2-methylthioadenosine (m6msA) in Eukaryotic tRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Methyl-2-methylthioadenosine (m6msA) is a hypermodified ribonucleoside found in a specific location within certain transfer RNA (tRNA) molecules in eukaryotes. This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and functional significance of m6msA. We delve into the critical role of this modification in ensuring the fidelity and efficiency of protein translation, particularly within the mitochondria. Furthermore, this guide details the current methodologies for the detection and quantification of m6msA, with a focus on mass spectrometry-based approaches. Finally, we explore the emerging links between dysregulation of m6msA and human diseases, highlighting its potential as a novel target for drug development.
Natural Occurrence of m6msA in Eukaryotes
N6-Methyl-2-methylthioadenosine (m6msA) and its closely related precursor, 2-methylthio-N6-isopentenyladenosine (ms2i6A), are evolutionarily conserved hypermodifications of adenosine (B11128). In eukaryotic organisms, these modifications are predominantly found at position 37, immediately 3' to the anticodon, in specific tRNA molecules.
The presence of ms2i6A has been definitively identified in mammalian mitochondrial tRNAs (mt-tRNAs). Specifically, it modifies four mt-tRNAs: tRNA-Ser(UCN), tRNA-Phe, tRNA-Tyr, and tRNA-Trp[1][2]. While some initial studies suggested the possible existence of ms2i6A in nuclear-encoded RNAs, further research has strongly indicated that this modification is absent from nuclear-derived RNA species[3]. The localization of the biosynthetic machinery for ms2i6A to the mitochondria further supports its specific role in mitochondrial translation[1][4].
| Nucleoside | Concentration Range in Healthy Human Serum (nM) | Average Concentration in Healthy Human Serum (nM) |
| Adenosine (A) | 3.20–17.86 | 7.98 ± 3.01 |
| N6-methyladenosine (m6A) | 2.24–7.73 | 4.51 ± 1.08 |
| N1-methyladenosine (m1A) | 115.16–211.44 | 154.58 ± 21.10 |
| N6,2′-O-dimethyladenosine (m6Am) | 0.16–2.28 | 0.63 ± 0.37 |
| Data from a study on methylated adenosine modifications in serum from healthy volunteers[5]. |
The Biosynthetic Pathway of m6msA
The formation of m6msA is a multi-step enzymatic process that occurs post-transcriptionally within the mitochondria. The pathway begins with the modification of adenosine at position 37 (A37) of the target tRNA.
The initial step is the attachment of an isopentenyl group to the N6 position of adenosine, forming N6-isopentenyladenosine (i6A). This reaction is catalyzed by an isopentenyltransferase enzyme, such as TRIT1 in mammals[1]. Following this, a methylthio group is added to the C2 position of the adenine (B156593) base by a methylthiotransferase. In mammalian mitochondria, this crucial step is carried out by the enzyme CDK5RAP1 (Cyclin-dependent kinase 5 regulatory subunit-associated protein 1)[1][2][6]. The biosynthesis of the related modification 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) in cytosolic tRNAs involves a different methylthiotransferase, CDKAL1[7][8].
Functional Significance of m6msA in Eukaryotic Translation
The hypermodification of A37 to m6msA or ms2i6A plays a pivotal role in ensuring the fidelity and efficiency of protein synthesis. Located adjacent to the anticodon, this modification is critical for stabilizing the codon-anticodon pairing on the ribosome[9][10]. This stabilization is essential for preventing frameshifting and misreading of the genetic code during translation[9].
Deficiencies in ms2i6A modification have significant pathological consequences. The absence of a functional CDK5RAP1 enzyme leads to impaired mitochondrial protein synthesis and subsequent respiratory defects[2]. This can result in conditions such as myopathy and cardiac dysfunction, particularly under cellular stress[2]. Furthermore, the lack of ms2i6A has been shown to induce excessive autophagy in glioma-initiating cells, suggesting a role in cancer cell survival pathways[1]. The link between a deficiency in the related ms2t6A modification, caused by mutations in the CDKAL1 gene, and an increased risk of type 2 diabetes further underscores the importance of these tRNA modifications in maintaining metabolic homeostasis[11].
Experimental Protocols for the Analysis of m6msA
The gold-standard for the detection and quantification of m6msA and other modified nucleosides is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This powerful analytical technique allows for the sensitive and specific measurement of these molecules in complex biological samples.
General Workflow for LC-MS/MS Analysis of m6msA
Detailed Methodologies
4.2.1. tRNA Isolation and Purification:
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Total RNA is extracted from cells or tissues using standard methods (e.g., TRIzol reagent).
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tRNA is then purified from the total RNA pool. This can be achieved through methods such as size-exclusion chromatography or specialized commercial kits designed for small RNA isolation. High-performance liquid chromatography (HPLC) can also be employed for further purification[12][13].
4.2.2. Enzymatic Digestion:
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The purified tRNA is enzymatically hydrolyzed into its constituent nucleosides.
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A common enzyme cocktail includes Nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 3'-phosphate groups), resulting in a mixture of free nucleosides[14].
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The digestion is typically carried out for 1-2 hours at 37°C.
4.2.3. Reversed-Phase HPLC Separation:
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The resulting nucleoside mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).
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A C18 column is commonly used for the separation of nucleosides.
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A gradient of solvents, typically involving an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), is used to elute the nucleosides from the column based on their hydrophobicity[15].
4.2.4. Mass Spectrometry Detection and Quantification:
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The eluent from the HPLC is directly introduced into a mass spectrometer.
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Tandem mass spectrometry (MS/MS) is used for both identification and quantification. This involves selecting the precursor ion corresponding to the mass of m6msA (or other target nucleosides) and then fragmenting it to produce characteristic product ions[16].
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Quantification is often performed using dynamic multiple reaction monitoring (DMRM), which provides high sensitivity and specificity[12].
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Stable isotope-labeled internal standards for the nucleosides of interest are typically spiked into the samples prior to digestion to allow for accurate quantification.
Implications for Drug Development
The critical role of m6msA in mitochondrial function and its association with various diseases make the enzymes involved in its biosynthesis, particularly CDK5RAP1, potential targets for therapeutic intervention.
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Oncology: The reliance of certain cancer cells, such as glioma-initiating cells, on pathways regulated by ms2i6A suggests that inhibiting CDK5RAP1 could be a strategy to induce cancer cell death or inhibit their proliferation[1].
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Metabolic Diseases: Given the link between CDKAL1 and type 2 diabetes, modulating the activity of tRNA methylthiotransferases could offer a novel approach for the treatment of metabolic disorders.
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Mitochondrial Diseases: For diseases caused by impaired mitochondrial translation, strategies to enhance or restore m6msA levels could be explored as a therapeutic avenue.
Further research is needed to fully elucidate the signaling pathways involving m6msA and to develop specific and potent inhibitors or activators of the enzymes responsible for its biosynthesis. The development of robust and high-throughput screening assays based on the detection of m6msA will be crucial for the discovery of new drug candidates targeting this fascinating and functionally important RNA modification.
References
- 1. 2-Methylthio Conversion of N6-Isopentenyladenosine in Mitochondrial tRNAs by CDK5RAP1 Promotes the Maintenance of Glioma-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk5rap1-mediated 2-methylthio modification of mitochondrial tRNAs governs protein translation and contributes to myopathy in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK5RAP1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 6. CDK5RAP1 | Abcam [abcam.com]
- 7. Identification of eukaryotic and prokaryotic methylthiotransferase for biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Presence of the hypermodified nucleotide N6-(delta 2-isopentenyl)-2-methylthioadenosine prevents codon misreading by Escherichia coli phenylalanyl-transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presence of the hypermodified nucleotide N6-(delta 2-isopentenyl)-2-methylthioadenosine prevents codon misreading by Escherichia coli phenylalanyl-transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Modomics - A Database of RNA Modifications [genesilico.pl]
- 16. biorxiv.org [biorxiv.org]
